B1575892 Shepherin I

Shepherin I

Cat. No.: B1575892
Attention: For research use only. Not for human or veterinary use.
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Description

Shepherin I is a synthetic antimicrobial peptide (AMP) originally isolated from the roots of the shepherd's purse plant, Capsella bursa-pastoris . With the amino acid sequence H-Gly-Tyr-Gly-Gly-His-Gly-Gly-His-Gly-Gly-His-Gly-Gly-His-Gly-Gly-His-Gly-Gly-His-Gly-His-Gly-Gly-Gly-Gly-His-Gly-OH, it is characterized by its unique and repetitive Gly-Gly-His motif and a high content of glycine (67.9%) and histidine (28.6%) residues . This 28-amino acid peptide is provided as a lyophilized powder with a high purity of >96% . The primary research value of this compound lies in its potent antifungal activity , particularly against clinically relevant Candida species . Its activity is notably enhanced in the presence of physiological concentrations of Zinc (Zn(II)) ions. Research indicates that Zn(II) binding triggers a structural change in this compound, leading to the formation of fibrils that exhibit remarkable anticandidal properties, suggesting a novel mechanism of action that may involve physical disruption of the fungal cell wall or membrane . While effective against fungi and Gram-negative bacteria, it is generally ineffective against bacteria and mycelial fungi . The peptide's candidacidal activity is a salt-sensitive process but this disadvantage can be overcome with the addition of ZnCl2 . Structure-activity relationship studies have shown that the C-terminal portion is critical for its full antifungal activity . This compound and its analogues demonstrate low hemolytic activity at 100 µM, indicating selectivity for microbial cells over mammalian red blood cells and suggesting strong potential for topical application research . This product is supplied for research purposes only and is not intended for diagnostic or therapeutic use in humans.

Properties

bioactivity

Antibacterial, Antifungal

sequence

GYGGHGGHGGHGGHGGHGGHGHGGGGHG

Origin of Product

United States

Ribosomal Synthesis of the Shep Grp Precursor:

The journey of Shepherin I begins with the ribosomal synthesis of a precursor polypeptide named shep-GRP (Glycine-Rich Protein). The gene encoding this precursor has been identified in Capsella bursa-pastoris. Analysis of the cDNA sequence reveals that shep-GRP is a 120-amino-acid polypeptide that serves as a common precursor for both this compound and a related peptide, Shepherin II.

The shep-GRP precursor has a distinct domain structure:

N-terminal Signal Peptide: This sequence likely directs the precursor protein into the plant's secretory pathway, a common feature for peptides destined for extracellular action or specific subcellular compartments.

This compound Domain: The 28-amino-acid sequence of the mature this compound peptide.

Linker Dipeptide: A short peptide sequence that separates the this compound and Shepherin II domains.

Shepherin II Domain: The sequence for the second antimicrobial peptide.

C-terminal Peptide: An additional peptide sequence at the end of the precursor.

Figure 1: Domain Structure of the shep-GRP Precursor
graph TD
  A[N-terminal Signal Peptide] --> B(this compound);
  B --> C(Linker Dipeptide);
  C --> D(Shepherin II);
  D --> E(C-terminal Peptide);

Post Translational Processing and Proteolytic Cleavage:

Identification of Enzymatic Components and Genetic Determinants in this compound Biosynthesis

The biosynthesis of this compound is governed by specific enzymatic machinery and is under tight genetic control, ensuring its production in the correct location and at the appropriate times.

Enzymatic Components:

The primary enzymatic components implicated in this compound biosynthesis are the proteases responsible for processing the shep-GRP precursor. While the specific enzymes in Capsella bursa-pastoris have not been definitively identified, candidates include members of the subtilisin-like proprotein convertase (SPC) family. These enzymes play crucial roles in the maturation of a wide range of plant peptides, including hormones and defense molecules.

Further research is needed to isolate and characterize the specific proteases from Capsella bursa-pastoris roots that exhibit activity towards the shep-GRP precursor. This would involve techniques such as protein purification, enzyme assays with synthetic substrates mimicking the cleavage sites, and genetic approaches to identify the genes encoding these proteases.

Genetic Determinants:

The primary genetic determinant of this compound biosynthesis is the shep-GRP gene . Southern blot analysis has indicated that this gene belongs to a low-complexity gene family in Capsella bursa-pastoris.

A key aspect of the genetic regulation of this compound is its tissue-specific expression. Northern blot analysis has revealed that the transcripts of the shep-GRP gene are present in the roots of the plant but are not detected in the leaves and stems. This root-specific expression pattern is consistent with the role of this compound as a defense peptide against soil-borne pathogens.

The molecular mechanisms controlling the root-specific expression of the shep-GRP gene are likely to involve specific transcription factors that bind to regulatory elements in the promoter region of the gene. These transcription factors would be activated in root cells, leading to the transcription of the shep-GRP gene and the subsequent production of this compound. The identification of these regulatory elements and the transcription factors that bind to them is an important area for future research.

Table 1: Summary of Key Components in this compound Biosynthesis

ComponentDescriptionStatus of Identification
Precursor Protein shep-GRP (a 120-amino-acid polypeptide)Identified and sequenced
Gene shep-GRP geneIdentified; part of a low-complexity gene family
Processing Enzymes Hypothesized to be proprotein convertases (e.g., subtilisin-like proteases)Not yet specifically identified in Capsella bursa-pastoris
Genetic Regulation Root-specific expression controlled by specific transcription factors and promoter elementsRoot-specific expression confirmed; specific regulatory elements and transcription factors not yet identified

Biosynthetic Investigations of Shepherin I

Proposed Biosynthetic Pathways in Capsella bursa-pastoris

While the complete biosynthetic pathway of Shepherin I has not been fully elucidated experimentally, a proposed pathway can be inferred from the structure of its precursor protein and the general mechanisms of antimicrobial peptide (AMP) biosynthesis in plants. The synthesis of this compound is a multi-step process that begins with the translation of a precursor protein, followed by post-translational modifications and proteolytic cleavage to yield the mature, active peptide.

Molecular and Cellular Mechanisms of Action of Shepherin I

Interactions with Biological Membranes and Cellular Components

Like many antimicrobial peptides, Shepherin I's mode of action can involve direct interactions with microbial cell membranes and subsequent engagement with intracellular components acs.orgresearchgate.net.

A primary mechanism for many antimicrobial peptides is the disruption of the microbial cell membrane's integrity mdpi.com. For cationic AMPs, this process often involves insertion into the lipid bilayer, leading to the formation of transient pores and subsequent membrane permeabilization researchgate.net. While this is a general model for AMPs, the specific action of this compound, particularly in its most active form, appears to be more complex nih.govacs.org. The antifungal activity of this compound is profoundly enhanced by the presence of zinc ions, which triggers the formation of peptide fibrils nih.govresearchgate.net. These fibrils are believed to be crucial for a novel mechanism of disrupting the fungal cell wall or membrane nih.govacs.org.

Beyond membrane disruption, another established mode of action for AMPs involves crossing the cell membrane to act on internal targets, thereby inhibiting essential cellular processes like the synthesis of nucleic acids and proteins nih.govacs.orgresearchgate.net. Evidence suggests that this compound may also employ this mechanism. A fluorescently labeled analogue, Fluo-Shep Ia, was observed to be rapidly internalized by Candida albicans cells nih.govresearchgate.net. This internalization process was found to be dependent on both temperature and metabolic energy, indicating an active uptake process rather than simple diffusion nih.govresearchgate.net. This suggests that once inside the cell, the peptide can interfere with macromolecular synthesis or other vital functions.

A distinctive feature of this compound's mechanism is the formation of peptide fibrils, a process that is specifically induced by zinc ions nih.govnih.gov. Research has demonstrated a direct correlation between this fibril formation and the peptide's potent antifungal activity nih.govresearchgate.net. Atomic force microscopy has been used to observe the morphological changes that occur when Zn(II) binds to this compound, confirming the creation of these fibrillar structures nih.gov. It is the this compound–Zn(II) fibril complex, not the peptide alone, that exhibits high efficacy against fungal pathogens like Candida albicans nih.govresearchgate.net. This suggests that the fibrils themselves are the primary bioactive agent, potentially interacting with and disrupting the fungal cell surface in a manner distinct from classical pore-forming peptides nih.govacs.org.

Metal Ion-Dependent Activity and Conformational Changes in this compound

The biological activity of this compound is not intrinsic but is instead triggered by specific metal ions, which induce critical conformational changes in the peptide's structure nih.gov.

The interaction between this compound and Zinc(II) ions is a key determinant of its antifungal efficacy. The coordination of Zn(II) to the peptide initiates a sequence of events: first, the binding of zinc causes a significant structural change in the peptide; this conformational shift, in turn, leads to the self-assembly of the peptide into fibrils nih.govresearchgate.netnih.gov. These structural rearrangements are directly linked to the biological function, as the resulting fibrils are potently antifungal nih.gov. The presence of just 10 µM ZnCl₂ was found to potentiate the activity of this compound against C. albicans, overcoming the reduction in activity typically seen for AMPs in high-salt conditions nih.govresearchgate.net. This zinc-induced activity is highly specific; in the absence of zinc, this compound shows no significant antibacterial or antifungal effects within the tested concentration ranges nih.gov.

Table 1: In Vitro Antimicrobial Activity of this compound with and without Metal Ions
MicroorganismThis compound (MIC₅₀ µg/mL)Shep I–Cu(II) (MIC₅₀ µg/mL)Shep I–Zn(II) (MIC₅₀ µg/mL)
Candida albicans> 128> 12832
Escherichia coli> 128> 128> 128
Staphylococcus aureus> 128> 128> 128
Pseudomonas aeruginosa> 128> 128> 128
Data derived from research on the antimicrobial activity of this compound complexes. MIC₅₀ represents the minimum inhibitory concentration required to inhibit the growth of 50% of microorganisms nih.gov.

To understand the specificity of the zinc interaction, comparative studies have been conducted with other divalent metal ions, such as Copper(II) nih.gov. The results show that the coordination of Cu(II) does not trigger the same antifungal properties or fibril formation seen with Zn(II) nih.govacs.org. While Cu(II) does bind to this compound, the nature of the coordination is different nih.gov. At a physiological pH, Cu(II) engages in a polymorphic binding mode with the peptide's repeating GGH motifs, where the metal ion can "move back and forth" along the peptide chain nih.gov. This interaction does not lead to the specific structural change required for fibril formation and subsequent antifungal activity. As shown in the table above, the this compound-Cu(II) complex demonstrated no significant activity against the tested microbial strains, highlighting the unique and critical role of Zn(II) in activating this peptide nih.gov.

Molecular Basis of Metal-Peptide Complex Formation in this compound

This compound, an antimicrobial peptide (AMP) isolated from the roots of Capsella bursa-pastoris, possesses a unique amino acid sequence characterized by a high content of glycine (B1666218) (67.9%) and histidine (28.6%) residues nih.govresearchgate.net. Its sequence features seven repeats of the tripeptide motif Gly-Gly-His (GGH), with six of these motifs being adjacent nih.gov. This histidine-rich composition is central to the peptide's ability to form complexes with metal ions, a process that significantly modulates its structure and biological activity nih.govresearchgate.net.

The coordination of metal ions such as Zinc(II) (Zn(II)) and Copper(II) (Cu(II)) with this compound has been studied to understand the link between metal binding, peptide structure, morphology, and antifungal properties nih.govacs.orgnih.gov. The interaction with Zn(II) ions is particularly noteworthy as it enhances the peptide's antifungal activity nih.govacs.org. The process follows a sequential cascade of events:

Coordination: Zn(II) ions coordinate with the this compound peptide nih.govresearchgate.netnih.gov.

Structural Change: This coordination induces a significant conformational change in the peptide's secondary structure nih.govresearchgate.netnih.gov. Spectroscopic analyses show that while this compound exhibits a β-sheet conformation at acidic pH and a random coil structure above pH 7.50, the binding of Zn(II) triggers a distinct structural rearrangement nih.govacs.org.

Fibril Formation: The structural change, in turn, leads to the formation of fibrils nih.govresearchgate.netnih.gov.

Biological Consequence: These this compound-Zn(II) fibrils exhibit potent antifungal activity, particularly against Candida species nih.govnih.gov. This specific fibril formation and the associated strong anticandidal activity are observed only with the Zn(II) complex, highlighting a direct link between the metal-induced structural rearrangement and the peptide's biological function nih.govacs.orgnih.gov.

The repeating GGH motif serves as an excellent region for metal ion binding nih.gov. In the case of Cu(II) at physiological pH, this compound exhibits a "polymorphic binding" mode, where the metal ion can move along the repeating GGH sites nih.gov. However, it is the specific coordination with Zn(II) that triggers the formation of fibrils relevant for its antifungal action nih.govacs.org. The antifungal activity of the this compound-Zn(II) complex has been demonstrated with a Minimum Inhibitory Concentration (MIC₅₀) value of 32 μg/mL against fungal strains nih.gov.

Table 1: Effect of Metal Ion Coordination on this compound Properties
Metal IonObserved Structural ChangeResulting MorphologyImpact on Antifungal Activity
Zn(II)Induces a distinct structural rearrangement nih.govacs.orgFibril Formation nih.govresearchgate.netnih.govTriggers and enhances antifungal properties nih.govacs.org
Cu(II)Exhibits polymorphic binding at physiological pH nih.govNo fibril formation reported nih.govacs.orgDoes not trigger strong antifungal properties nih.govacs.org

Cellular Uptake and Internalization Studies of this compound

The mechanism by which this compound enters target fungal cells has been investigated using fluorescently labeled analogues. Studies on Fluo-Shep Ia, an analogue of this compound labeled with 5(6)-carboxyfluorescein, revealed that it is rapidly internalized by Candida albicans cells nih.govresearchgate.net. Crucially, this process of cellular entry is dependent on both metabolic energy and temperature nih.govresearchgate.net.

Cellular uptake processes that are energy-dependent typically rely on active transport mechanisms, such as endocytosis, which require the cell to expend metabolic energy in the form of ATP nih.gov. The temperature dependence observed for this compound internalization is consistent with such mechanisms, as lowering the temperature can significantly inhibit energy-dependent cellular processes researchgate.netresearchgate.net. The observation that the uptake of Fluo-Shep Ia is sensitive to temperature and metabolic energy suggests that the peptide does not simply diffuse across the fungal cell membrane but is likely taken in via an active, regulated pathway nih.govresearchgate.net.

The antimicrobial activity of many cationic antimicrobial peptides is sensitive to environmental conditions, particularly the concentration of salts. This compound is no exception to this phenomenon. Research has shown that the antifungal activity of this compound and its analogues is significantly diminished in high-salt concentrations nih.govresearchgate.net. This salt sensitivity is a common challenge for the therapeutic application of AMPs, as physiological salt concentrations in the body can be high enough to inhibit their action.

However, a key finding is that this disadvantage can be overcome by the presence of Zn(II) ions nih.govresearchgate.net. The addition of 10 µM Zinc Chloride (ZnCl₂) was found to defeat the reduction in activity caused by high-salt environments nih.govresearchgate.net. This suggests that the formation of the this compound-Zn(II) complex not only enhances the peptide's intrinsic antifungal potency but also stabilizes its activity under conditions that would otherwise be inhibitory. The internalization of the fluorescent analogue Fluo-Shep Ia was also found to be a salt-sensitive process, further linking the peptide's activity to its ability to enter the target cell nih.govresearchgate.net.

Table 2: Summary of Environmental Factor Effects on this compound
Environmental FactorEffect on Antifungal ActivityModulating Factor
High Salt ConcentrationSignificantly reduced nih.govresearchgate.netActivity can be restored by the presence of 10 µM ZnCl₂ nih.govresearchgate.net
Low TemperatureReduces cellular uptake nih.govresearchgate.netIndicates an energy-dependent internalization process nih.govresearchgate.net

Structure Activity Relationship Sar Studies of Shepherin I

Impact of Primary Sequence Modifications on Shepherin I Biological Activity

The primary sequence of a peptide is a fundamental determinant of its biological function. For this compound, modifications such as truncations and amino acid substitutions have provided critical insights into the regions and residues essential for its antifungal potency.

Effects of N-terminal and C-terminal Truncations on Activity

Studies involving the systematic truncation of this compound from both the N-terminus and C-terminus have revealed the importance of the entire peptide length for its full biological activity. researchgate.netnih.gov Truncation of either end of the peptide leads to a reduction in its antifungal efficacy, with modifications at the C-terminal end having a more pronounced negative effect. researchgate.netnih.gov

Interestingly, carboxyamidation of the C-terminus, a common modification to enhance peptide stability, did not significantly alter this compound's activity against Candida albicans or Candida tropicalis. However, it did lead to an increased potency against Saccharomyces cerevisiae. researchgate.netnih.gov Furthermore, certain carboxyamidated truncated analogues, such as Shep I (3-28)a and Shep I (6-28)a, were found to be as potent as the full-length amidated peptide, Shep Ia, against Candida species. researchgate.netnih.gov This suggests that while the full length is generally required, specific modifications can compensate for some loss of terminal residues.

Below is an interactive data table summarizing the effects of various truncations and modifications on the antifungal activity of this compound.

Peptide/AnalogueModificationRelative Antifungal Activity
This compound (Shep I)None (Wild-type)High
N-terminal truncated Shep IDeletion of N-terminal residuesReduced
C-terminal truncated Shep IDeletion of C-terminal residuesMarkedly Reduced
Shep IaC-terminal carboxyamidationSimilar to Shep I against C. albicans and C. tropicalis, increased against S. cerevisiae
Shep I (3-28)aN-terminal truncation and C-terminal carboxyamidationEquipotent to Shep I and Shep Ia against Candida species
Shep I (6-28)aN-terminal truncation and C-terminal carboxyamidationEquipotent to Shep I and Shep Ia against Candida species

Contributions of Specific Amino Acid Residues (Glycine, Histidine) to this compound Function

This compound is characterized by its high content of glycine (B1666218) (67.9%) and histidine (28.6%) residues, which are arranged in repeating Gly-Gly-His motifs. nih.govnih.govresearchgate.net These amino acids are not merely structural fillers but play crucial roles in the peptide's activity.

Glycine , the smallest amino acid, imparts a high degree of flexibility to the peptide backbone. acs.org This flexibility is thought to be essential for the conformational changes that this compound undergoes upon interacting with fungal membranes and for the formation of its active fibrillar structures. nih.govacs.org

Histidine residues, with their imidazole (B134444) side chains, are critical for the peptide's function, particularly in response to environmental cues like pH and the presence of metal ions. nih.govclevelandclinic.org The imidazole group has a pKa near physiological pH, allowing it to exist in both protonated (positively charged) and neutral states. This property is believed to contribute to the pH-dependent activity of other histidine-rich antimicrobial peptides. researchgate.net In this compound, the numerous histidine residues are implicated in metal ion coordination, specifically with Zn(II), which dramatically enhances its antifungal activity. nih.govresearchgate.netnih.gov This interaction is a key driver of the structural rearrangements that lead to the formation of highly active fibrils. nih.govresearchgate.netnih.gov

Influence of this compound Secondary Structure on Function

While the primary sequence lays the foundation, the three-dimensional conformation, or secondary structure, that this compound adopts is intimately linked to its biological mechanism.

Conformational Analysis using Circular Dichroism (CD) Spectroscopy

Circular dichroism (CD) spectroscopy is a powerful technique used to investigate the secondary structure of peptides and proteins in solution. creative-proteomics.comjascoinc.combiorxiv.org Early CD studies on this compound in 50% trifluoroethanol, a solvent known to induce helical structures, indicated a predominantly random coil conformation, with approximately 66.7% random coil and no significant alpha-helical content. nih.gov However, other analyses have suggested the presence of β-sheet structures in different solvent conditions, such as 60% trifluoroethanol and in the presence of 20 mM sodium dodecyl sulfate (B86663) (SDS), a membrane-mimicking detergent. acs.org This suggests that the secondary structure of this compound is highly adaptable and dependent on its environment.

Environmental Modulators of this compound Secondary Structure (e.g., pH, Solvents, Detergents)

The conformational plasticity of this compound is further highlighted by its response to various environmental modulators.

pH: The protonation state of the numerous histidine residues is highly sensitive to changes in pH. researchgate.net While specific studies on the effect of pH on this compound's structure are detailed, it is a known factor influencing the structure and activity of other histidine-rich antimicrobial peptides. researchgate.net

Solvents: As indicated by CD spectroscopy, the solvent environment significantly impacts this compound's secondary structure. nih.govacs.org In aqueous solutions, it likely exists in a flexible, random coil state, while more structured conformations like β-sheets can be induced by membrane-mimicking environments. acs.org

Detergents: The presence of detergents, such as SDS, which form micelles that mimic cell membranes, can induce a more ordered β-sheet structure in this compound. acs.org This induced folding upon encountering a membrane-like surface is a common feature of many antimicrobial peptides.

Correlation of this compound Fibril Morphology with Enhanced Activity

A groundbreaking discovery in the study of this compound is the link between its self-assembly into fibrillar structures and its potent antifungal activity. nih.govresearchgate.netnih.gov This phenomenon is particularly pronounced in the presence of zinc ions (Zn(II)). nih.govresearchgate.netnih.gov

The coordination of Zn(II) ions with the histidine residues in this compound triggers a significant conformational change in the peptide. nih.govresearchgate.netnih.gov This structural rearrangement facilitates the self-assembly of this compound monomers into organized, fibrillar aggregates. nih.govresearchgate.netnih.gov Crucially, these this compound-Zn(II) fibrils exhibit markedly enhanced antifungal activity compared to the monomeric peptide. nih.govresearchgate.netnih.gov This suggests that the fibrillar form is the primary bioactive state of the peptide. It is hypothesized that these fibrils interact with and disrupt the fungal cell wall or membrane through a novel mechanism. nih.gov

The formation of these active fibrils is highly specific to Zn(II); similar effects are not observed with other metal ions like Cu(II), highlighting a specific and functionally important interaction. nih.govresearchgate.net This direct correlation between a specific metal-ion-induced fibril morphology and a dramatic increase in biological activity represents a key aspect of this compound's mechanism of action. nih.govresearchgate.netnih.gov

Advanced Characterization and Analytical Methodologies for Shepherin I Research

Spectroscopic Techniques in Shepherin I Analysis (e.g., CD, Fluorescence)

Spectroscopic methods are indispensable for investigating the structural properties of this compound. Circular Dichroism (CD) and fluorescence spectroscopy, in particular, provide significant insights into the peptide's conformation and its interactions.

Circular Dichroism (CD) Spectroscopy is a powerful technique used to study the secondary structure of peptides and proteins. photophysics.comyoutube.com In the case of this compound, far-UV CD spectroscopy has been employed to analyze the peptide's conformation, especially in the presence of metal ions like Zn(II) and Cu(II). acs.orgresearchgate.net These studies involve recording CD spectra at various pH levels to understand how environmental changes affect the peptide's structure. acs.org For instance, the coordination of Zn(II) to this compound has been shown to cause a distinct structural change, which is a precursor to the formation of antifungal fibrils. researchgate.netnih.gov

Table 1: Parameters for Far-UV Circular Dichroism (CD) Analysis of this compound
ParameterValue/DescriptionReference
InstrumentJASCO V-715 CD Spectropolarimeter acs.org
Spectral Range180 to 250 nm acs.org
Temperature293 K acs.org
Peptide Concentration0.3–0.4 mM acs.org
Cell Path Length0.1 and 0.2 mm (Quartz cells) acs.org

Fluorescence Spectroscopy offers high sensitivity for studying molecular interactions. core.ac.ukyoutube.com Research on this compound has utilized a fluorescently labeled analogue, Fluo-Shep Ia, where the peptide is tagged with 5(6)-carboxyfluorescein. nih.gov This approach allows for the visualization and tracking of the peptide's interaction with target cells. Studies have shown that Fluo-Shep Ia is rapidly internalized by Candida albicans cells, and this process is dependent on temperature and metabolic energy, providing insights into its mechanism of action. nih.gov

Mass Spectrometry for this compound Product Characterization (e.g., LC/ESI-MS)

Mass spectrometry (MS) is a cornerstone technique for the chemical characterization of this compound and its synthetic analogues, providing precise mass measurements that confirm their identity. researchgate.net High-resolution mass spectrometers are often coupled with liquid chromatography (LC) systems, a technique known as LC/ESI-MS (Liquid Chromatography/Electrospray Ionization Mass Spectrometry), for robust analysis. acs.orgnih.gov

This methodology has been crucial in confirming the successful synthesis of this compound and its various truncated or modified forms. researchgate.net Furthermore, MS analysis has been instrumental in studying the stoichiometry of this compound-metal complexes, revealing that equimolar species are predominantly formed in solution with metals like Cu(II) and Zn(II). acs.orgresearchgate.net The observed mass-to-charge (m/z) values and isotopic distributions from these experiments align with simulated spectra, validating the composition of the complexes. acs.org

Table 2: Instrumental Parameters for Mass Spectrometry Analysis of this compound Complexes
ParameterValue/DescriptionReference
SpectrometersBruker Apex FT-ICR; Shimadzu q-TOF LCMS 9030 acs.org
Scan Range (m/z)150–2000 acs.org
Ionization ModePositive and Negative acs.org
Dry GasNitrogen acs.org
Temperature170 °C acs.org
Capillary Voltage4500 V acs.org
Sample Infusion Rate3 μL/min acs.org
Sample Preparation100 μM ligand concentration in 50:50 MeOH/H₂O at pH 6 acs.org
Table 3: LC/ESI-MS Characterization Data for this compound and its Analogues
PeptideCalculated [M+H]⁺ (m/z)Measured [M+H]⁺ (m/z)Reference
Shep I2362.32362.5 researchgate.net
Shep I (3-28)2142.12142.4 researchgate.net
Shep I (1-20)1745.71746.0 researchgate.net
Shep I (6-20)1274.21274.4 researchgate.net
Shep I (12-20)771.8772.4 researchgate.net
Shep I (18-20)269.3270.1 researchgate.net

Chromatographic Methods for this compound Purity and Analysis (e.g., HPLC)

Chromatographic techniques, particularly Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), are fundamental for the purification and purity assessment of synthesized peptides like this compound. mtoz-biolabs.commoravek.commtoz-biolabs.com HPLC separates components in a sample based on their differential partitioning between a stationary phase and a mobile phase, allowing for the quantification of impurities. mtoz-biolabs.com

For this compound and its analogues, RP-HPLC is used to confirm the high purity of the synthesized products following solid-phase synthesis. nih.govresearchgate.net This analytical control is essential to ensure that subsequent biological and structural studies are performed with a well-characterized and pure compound, thereby guaranteeing the reliability of the results. moravek.comnih.gov Certified purity levels for this compound used in research are often 98% or higher. acs.org

Table 4: Purity of this compound and Analogues Determined by RP-HPLC
PeptidePurity (%)Reference
Shep I96 researchgate.net
Shep I (3-28)97 researchgate.net
Shep I (1-20)97 researchgate.net
Shep I (6-20)99 researchgate.net
Shep I (12-20)97 researchgate.net
Shep I (18-20)99 researchgate.net
Shep I (3-28)a (carboxyamidated)95 researchgate.net

Future Research Directions and Potential of Shepherin I As Research Tools

Development of Shepherin I-based Probes for Cell Biology Investigations

The ability to create probes from this compound for studying cellular processes is a significant area of future research. Molecular probes are instrumental in molecular biology for investigating the properties of other molecules and structures. wikipedia.org These probes typically have a receptor to recognize a target and a reporter, like a fluorophore, that signals an interaction. wikipedia.org

Research has already demonstrated the feasibility of labeling this compound with a fluorescent marker. researchgate.netnih.gov An analogue, Fluo-Shep Ia, was synthesized by labeling it with 5(6)-carboxyfluorescein. researchgate.netnih.gov This fluorescent probe was shown to be rapidly internalized by Candida albicans cells, a process that was dependent on temperature and metabolic energy. researchgate.netnih.gov This intrinsic ability to penetrate fungal cells makes this compound an excellent candidate for developing probes to investigate fungal cell biology.

Future work could focus on designing a variety of this compound-based probes with different fluorescent labels to allow for multicolor imaging and the simultaneous tracking of multiple cellular events. nih.gov These probes could be used to:

Visualize the peptide's journey into the cell and its localization within subcellular compartments.

Study the mechanisms of fungal cell wall and membrane disruption. nih.gov

Investigate the peptide's interaction with intracellular targets. frontiersin.org

Table 1: Example of a this compound-based Fluorescent Probe

Probe NamePeptide BaseFluorescent LabelInvestigated UseReference
Fluo-Shep IaShep Ia5(6)-carboxyfluoresceinInternalization into C. albicans researchgate.netnih.gov

Exploration of the this compound Scaffold for Peptide Design and Engineering

The unique sequence of this compound, which is rich in glycine (B1666218) and histidine residues and contains repeating Gly-Gly-His motifs, serves as an intriguing scaffold for peptide design and engineering. nih.govmdpi.com The structural arrangement of antimicrobial peptides (AMPs) is crucial for their mechanism of action, which can involve disrupting microbial membranes or interfering with intracellular processes. acs.orgfrontiersin.org

The glycine-rich nature of this compound provides significant flexibility, while the numerous histidine residues offer potent metal-binding sites. acs.orgresearchgate.net This was highlighted by the finding that Zn(II) ions induce this compound to form fibrils with potent antifungal activity, a phenomenon not observed with the peptide alone. acs.orgnih.govfrontiersin.org This metal-induced structural change underscores the potential for designing novel peptides with tunable activities.

Future peptide engineering efforts could explore:

Structure-Activity Relationships: Systematic truncation and amino acid substitution studies, building on initial findings, can further elucidate the roles of specific residues and motifs. researchgate.netnih.gov For example, it is known that C-terminal truncation has a more pronounced effect on reducing antifungal activity than N-terminal truncation. researchgate.netnih.gov

Hybrid Peptides: The this compound scaffold could be combined with other bioactive sequences to create hybrid peptides with dual functions. This approach has been used to create scaffolds for wound healing that release pro-regenerative sequences. nih.gov

Enhanced Stability and Potency: Modifications such as carboxyamidation have been shown to increase activity against certain fungal species. researchgate.netnih.gov Further chemical modifications could be explored to enhance stability in biological environments and improve potency.

Table 2: Investigated Analogues of this compound

AnalogueModificationKey FindingReference
Shep IaC-terminal carboxyamidationIncreased activity against S. cerevisiae researchgate.netnih.gov
Shep I (3-28)aN-terminal truncation and carboxyamidationEquipotent to Shep I against Candida species researchgate.netnih.gov
Shep I (6-28)aN-terminal truncation and carboxyamidationEquipotent to Shep I against Candida species researchgate.netnih.gov
Fluo-Shep IaLabeled with 5(6)-carboxyfluoresceinRapidly internalized by C. albicans researchgate.netnih.gov

Computational and Theoretical Studies of this compound Interactions and Dynamics

Computational and theoretical methods are powerful tools for understanding the molecular details of peptide interactions and dynamics, which can guide the rational design of new molecules. preprints.orgnih.gov For this compound, such studies can provide insights that are difficult to obtain through experimental methods alone.

Recent research has already utilized techniques like Circular Dichroism (CD) spectroscopy to study the structural changes of this compound in different environments and upon metal binding. acs.org For instance, at acidic pH, this compound adopts a β-sheet conformation, while at a pH above 7.5, it is a random coil. acs.org The coordination of Zn(II) induces a significant structural change that leads to the formation of fibrils. acs.org

Future computational studies could include:

Molecular Dynamics (MD) Simulations: MD simulations can be used to model the interaction of this compound with microbial membranes at an atomistic level, revealing the precise mechanism of membrane disruption. researchgate.net These simulations can also explore the conformational dynamics of the peptide in solution and when bound to metal ions. researchgate.net

Docking Studies: Molecular docking can predict the binding modes of this compound and its analogues to potential intracellular targets, helping to identify its mechanism of action. preprints.org

Quantum Mechanics/Molecular Mechanics (QM/MM) Calculations: These methods can provide a highly detailed understanding of the coordination chemistry between this compound's histidine residues and various metal ions, explaining the observed differences in activity with ions like Zn(II) and Cu(II). acs.orgresearchgate.net

By combining these computational approaches with experimental data, a comprehensive picture of this compound's structure-function relationship can be developed, paving the way for the design of new and more effective research tools and therapeutic leads.

Q & A

Q. How can researchers determine the structural characteristics of Shepherin I under varying environmental conditions?

this compound’s unique glycine- and histidine-rich sequence (67.9% glycine, 28.6% histidine) requires structural analysis using circular dichroism (CD) spectroscopy and nuclear magnetic resonance (NMR) in solvents like trifluoroethanol (TFE) and sodium dodecyl sulfate (SDS). For example, β-sheet formation is observed in 60% TFE and 20 mM SDS, while no helical structure is detected in 50% TFE . Researchers should standardize solvent conditions and employ dynamic light scattering (DLS) to monitor fibril formation induced by Zn(II) or Cu(II).

Table 1: Structural transitions of this compound under different conditions

Solvent/ConditionSecondary Structure ObservedMethod UsedReference
50% TFENo helixCD Spectroscopy
60% TFE + 20 mM SDSβ-sheetNMR
Zn(II) additionFibril formationDLS, TEM

Q. What methodological approaches are recommended for assessing this compound’s antifungal activity against diverse fungal strains?

Standardized assays include minimum inhibitory concentration (MIC) testing and time-kill curves. Researchers should use clinical isolates (e.g., Candida albicans, Aspergillus fumigatus) and compare results with known antifungal agents. Metal ion co-treatment (e.g., Zn(II) at 20–50 µM) enhances fibril formation and activity, requiring precise titration to avoid cytotoxicity . Include controls for pH and ion concentration to account for environmental variability.

Advanced Research Questions

Q. How can contradictory findings regarding this compound’s activity against Gram-negative bacteria be resolved?

Discrepancies may arise from differences in bacterial membrane composition (e.g., lipopolysaccharide density) or experimental conditions (peptide concentration, incubation time). Researchers should:

  • Perform lipid-binding assays to evaluate this compound’s interaction with Gram-negative vs. Gram-positive membranes.
  • Use isothermal titration calorimetry (ITC) to quantify binding affinity to bacterial surface components.
  • Replicate studies under standardized conditions (e.g., 10 mM phosphate buffer, pH 7.4) to isolate variables .

Q. What experimental strategies optimize the study of metal ion interactions with this compound?

Zn(II) and Cu(II) induce structural changes that enhance antifungal activity. Key steps include:

  • Potentiometric titration : Determine metal-binding constants (logK values) for His residues.
  • Spectroscopic monitoring : Track fibril formation via thioflavin T fluorescence or CD spectroscopy.
  • Bioactivity correlation : Compare MIC values with/without metal ions to establish dose-response relationships. Note : Cu(II) may cause oxidative damage; include reactive oxygen species (ROS) scavengers (e.g., ascorbate) in assays to differentiate structural vs. oxidative effects .

Q. How can computational modeling complement empirical studies of this compound’s mechanism of action?

Molecular dynamics (MD) simulations can predict peptide-membrane interactions and fibril stability. For example:

  • Model this compound’s glycine-rich regions to assess flexibility and pore-forming potential.
  • Simulate Zn(II)-binding sites to identify critical histidine residues (e.g., His8, His15). Validate predictions with mutagenesis studies (e.g., His→Ala substitutions) and compare bioactivity .

Methodological Best Practices

Q. What controls are essential for ensuring reproducibility in this compound studies?

  • Negative controls : Use scrambled-sequence peptides to rule out nonspecific effects.
  • Metal ion controls : Test Zn(II)/Cu(II) alone to exclude ion-specific toxicity.
  • Environmental controls : Standardize temperature, pH, and ion concentrations across replicates.
  • Instrument calibration : Validate spectroscopy and microscopy tools with reference standards (e.g., amyloid-β fibrils for DLS) .

Q. How should researchers address variability in this compound’s fibril formation kinetics?

Kinetic variability may stem from batch-to-batch peptide purity or metal ion chelation. Mitigation strategies:

  • Use high-performance liquid chromatography (HPLC)-purified peptides (>95% purity).
  • Pre-incubate this compound with metal ions for 24 hours before assays to ensure equilibrium.
  • Document fibril morphology via transmission electron microscopy (TEM) for each experiment .

Data Interpretation and Reporting

Q. What statistical frameworks are appropriate for analyzing this compound’s dose-response relationships?

Use nonlinear regression models (e.g., log[inhibitor] vs. response in GraphPad Prism) to calculate IC50 values. For antifungal assays, apply Kaplan-Meier survival analysis for time-kill data and report 95% confidence intervals. Include effect size metrics (e.g., Cohen’s d) to quantify Zn(II)-enhanced activity .

Q. How can researchers reconcile structural data with functional outcomes in publications?

  • Integrated figures : Overlay CD spectra with MIC data to correlate β-sheet content and bioactivity.
  • Supplemental datasets : Provide raw spectroscopy files and fibril size distributions in public repositories (e.g., Zenodo).
  • Mechanistic diagrams : Illustrate proposed models of metal-enhanced fibril penetration into fungal membranes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.